molecular formula C24H44O12 B12832441 Sucrose, 1-laurate CAS No. 136152-90-4

Sucrose, 1-laurate

Cat. No.: B12832441
CAS No.: 136152-90-4
M. Wt: 524.6 g/mol
InChI Key: AYOPSBMGRBUJSJ-VQXBOQCVSA-N
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Description

Sucrose, 1-laurate, also known as sucrose monolaurate, is a non-ionic surfactant composed of sucrose and lauric acid. It is a type of sugar ester that combines the hydrophilic properties of sucrose with the lipophilic properties of lauric acid. This compound is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its emulsifying, stabilizing, and surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose, 1-laurate is typically synthesized through a two-stage process involving esterification and transesterification. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. This reaction is catalyzed by Amberlyst 15 and carried out at a temperature of 110°C with a residence time of 5 minutes . The second stage involves the transesterification of methyl laurate with sucrose to produce sucrose monolaurate. This process is optimized to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of this compound involves similar processes but on a larger scale. The esterification and transesterification reactions are carried out in continuous reactors to ensure high productivity and selectivity. The use of ultrasonic frequencies has also been explored to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Sucrose, 1-laurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sucrose, 1-laurate involves its ability to disrupt biological membranes and enhance permeability. It acts by opening tight junctions in epithelial cells, thereby increasing paracellular transport . This property makes it an effective permeation enhancer for drug delivery systems. Additionally, it exhibits antibacterial activity by disrupting the cell wall and membrane integrity of bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sucrose, 1-laurate is unique due to its specific combination of sucrose and lauric acid, which provides a balance of hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant and emulsifier in various applications .

Properties

CAS No.

136152-90-4

Molecular Formula

C24H44O12

Molecular Weight

524.6 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate

InChI

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-14-24(22(32)19(29)16(13-26)35-24)36-23-21(31)20(30)18(28)15(12-25)34-23/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1

InChI Key

AYOPSBMGRBUJSJ-VQXBOQCVSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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